
N-(3,5-dimethyl-2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethyl-2-nitrophenyl)acetamide, commonly known as DMNAA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMNAA is a yellow crystalline powder with a molecular weight of 226.23 g/mol and a melting point of 139-141°C. This compound is widely used in various industries, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of DMNAA is not well understood, but it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. It has been shown to inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, and dihydrofolate reductase, an enzyme involved in the synthesis of DNA. DMNAA has also been found to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis.
Biochemical and Physiological Effects
DMNAA has been shown to have several biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in cells, leading to oxidative stress. DMNAA has also been found to induce DNA damage and apoptosis in cells. In animal studies, DMNAA has been shown to cause liver and kidney damage at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
DMNAA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. DMNAA has also been shown to have a broad spectrum of biological activity, making it a useful tool for studying various cellular pathways. However, DMNAA has some limitations, including its potential toxicity and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for research on DMNAA. One area of research is the development of DMNAA derivatives with improved biological activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of DMNAA, which could lead to the development of new drugs targeting specific cellular pathways. Additionally, more studies are needed to understand the potential applications of DMNAA in the fields of materials science and agrochemicals.
In conclusion, DMNAA is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been extensively studied for its potential applications in various fields of science, including pharmaceuticals, agrochemicals, and materials science. While there is still much to learn about the mechanism of action of DMNAA, its broad spectrum of biological activity makes it a useful tool for studying various cellular pathways. Future research on DMNAA could lead to the development of new drugs targeting specific cellular pathways and the discovery of new applications in materials science and agrochemicals.
Méthodes De Synthèse
DMNAA can be synthesized through several methods, including the reaction between 3,5-dimethyl-2-nitrophenol and acetic anhydride in the presence of a catalyst. The reaction takes place under mild conditions and yields DMNAA with high purity and yield. Other methods of synthesis include the reaction between 2-nitro-4,6-dimethylphenol and acetic anhydride or acetyl chloride in the presence of a base.
Applications De Recherche Scientifique
DMNAA has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, DMNAA has been investigated for its antibacterial, antifungal, and anticancer properties. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. DMNAA has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Propriétés
Nom du produit |
N-(3,5-dimethyl-2-nitrophenyl)acetamide |
|---|---|
Formule moléculaire |
C10H12N2O3 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
N-(3,5-dimethyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H12N2O3/c1-6-4-7(2)10(12(14)15)9(5-6)11-8(3)13/h4-5H,1-3H3,(H,11,13) |
Clé InChI |
MSSWENRBNJUJLA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)NC(=O)C)[N+](=O)[O-])C |
SMILES canonique |
CC1=CC(=C(C(=C1)NC(=O)C)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



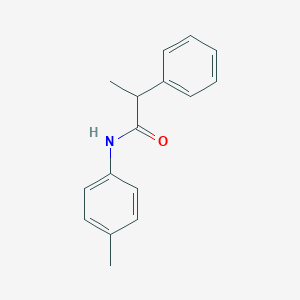


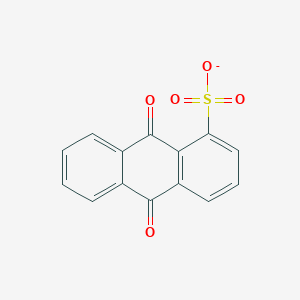
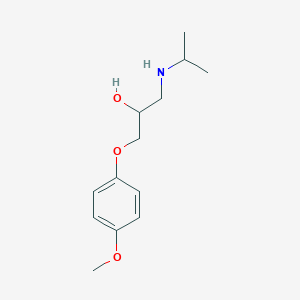
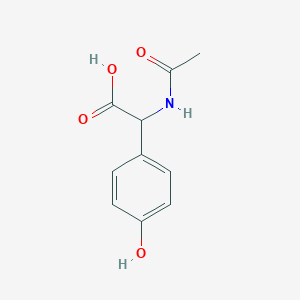

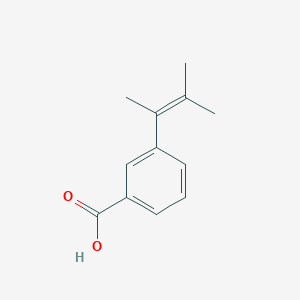
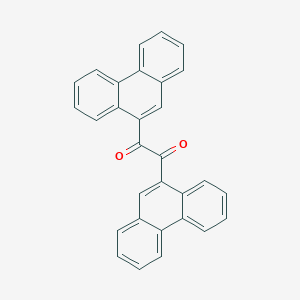
![3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid](/img/structure/B253476.png)


![N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine](/img/structure/B253498.png)
